2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride

Description

Overview of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Chloride

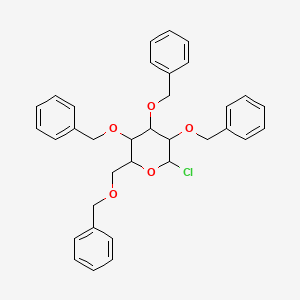

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl chloride is a protected monosaccharide derivative widely employed in synthetic organic chemistry, particularly in glycosylation reactions. The compound features a D-glucopyranose core where hydroxyl groups at the 2, 3, 4, and 6 positions are substituted with benzyl ether protecting groups, while the anomeric hydroxyl group is replaced by a chlorine atom. This structural configuration renders the molecule stable under various reaction conditions while retaining reactivity at the anomeric center. The molecular formula of the compound is C34H35ClO5 , derived from its precursor, 2,3,4,6-tetra-O-benzyl-D-glucopyranose (C34H36O6), through substitution of the anomeric hydroxyl group with chlorine.

The benzyl groups serve dual purposes: they prevent undesired side reactions at the protected hydroxyl sites and enhance the solubility of the compound in nonpolar solvents, facilitating its use in diverse synthetic protocols. The chlorine atom at the anomeric position acts as a leaving group, enabling the formation of glycosidic bonds with nucleophilic acceptors. This property makes the compound a versatile glycosyl donor in the synthesis of oligosaccharides, glycoconjugates, and other biologically relevant molecules.

Historical Context and Significance in Carbohydrate Chemistry

The development of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl chloride is rooted in advancements in glycosylation strategies during the late 20th century. A pivotal breakthrough came with Bertram Fraser-Reid’s introduction of the “armed-disarmed” concept in glycoside synthesis, which exploited the differential reactivity of protected glycosyl donors. Fraser-Reid demonstrated that benzyl-protected donors (termed “armed”) exhibit higher reactivity compared to their acyl-protected counterparts (“disarmed”), enabling selective activation in complex reactions. This principle laid the groundwork for the widespread adoption of benzyl-protected derivatives like 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl chloride in stereoselective glycosylations.

Prior to this, carbohydrate chemists faced challenges in achieving high yields and stereocontrol due to the sensitivity of hydroxyl groups and the propensity for side reactions. The introduction of robust protecting groups, such as benzyl ethers, addressed these issues by providing stability under acidic and basic conditions. Over time, the compound became a cornerstone in the synthesis of glycosphingolipids, glycolipids, and other natural products, underscoring its enduring significance in the field.

Scope and Objectives of Research on the Compound

Contemporary research on 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl chloride focuses on three primary objectives:

- Optimizing Synthetic Efficiency : Streamlining the preparation of the compound from D-glucose precursors while minimizing side products and maximizing yield.

- Expanding Reactivity Profiles : Investigating novel reaction conditions and catalysts to enhance its utility in stereoselective glycosylations, particularly for constructing β-linked glycosides.

- Applications in Drug Discovery : Leveraging the compound as a building block for synthesizing glycoconjugates with potential therapeutic applications, such as antiviral agents or immunomodulators.

Recent studies have also explored its use in enzyme-mediated glycosylations , where the benzyl groups provide compatibility with biocatalytic systems. These efforts aim to bridge the gap between traditional chemical synthesis and green chemistry paradigms.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35ClO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQHHGZMQLZGQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Octa-O-benzylsucrose Followed by Chlorination

The synthesis of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl chloride (1 ) often begins with the preparation of its precursor, 2,3,4,6-tetra-O-benzyl-D-glucopyranose (2 ). A key industrial method involves the hydrolysis of octa-O-benzylsucrose (3 ) under acidic conditions. According to DE19534366C2, 3 is treated with hydrochloric acid (HCl) in an organic solvent (e.g., ethanol, toluene, or acetone) at 50–60°C for 20–60 minutes. This step avoids chromatographic purification, yielding 2 in >70% purity after crystallization. Subsequent chlorination of 2 is achieved using N-bromosuccinimide (NBS) in acetone, followed by HCl-mediated precipitation. This method achieves a 96.6% yield of 1 after recrystallization.

Reaction Conditions:

- Precursor: Octa-O-benzylsucrose (3 )

- Solvent: Ethanol, toluene, or acetone

- Acid: HCl (catalytic)

- Temperature: 50–60°C

- Time: 20–60 minutes

- Chlorination Agent: NBS in acetone

Direct Benzylation of D-Glucose Followed by Anomeric Activation

An alternative route starts with D-glucose, which undergoes sequential benzylation to introduce protective groups. The hydroxyl groups at positions 2, 3, 4, and 6 are benzylated using benzyl chloride (BnCl) and potassium hydroxide (KOH) under phase-transfer conditions. The resulting 2,3,4,6-tetra-O-benzyl-D-glucopyranose (2 ) is then converted to the α-chloride using trichloroacetonitrile (Cl₃CCN) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method, detailed in glycosylation studies, produces 1 with >80% α-selectivity.

Key Steps:

- Benzylation:

- Chlorination:

Silver(I)-Promoted Glycosylation

A high-yielding method employs silver(I) triflate (AgOTf) to activate the anomeric position of 2 . In this approach, 2 is treated with HCl in DCM, and AgOTf is added to facilitate the displacement of the hydroxyl group by chloride. This method, adapted from Koenigs-Knorr glycosylation protocols, achieves near-quantitative conversion to 1 with strict α-configuration retention.

Optimized Parameters:

- Activator: AgOTf (1.2 equiv)

- Acid: HCl (gas or 37% solution)

- Solvent: DCM

- Reaction Time: 2–4 hours

- Yield: 90–95%

Comparative Analysis of Methods

Critical Factors Influencing Reaction Efficiency

- Solvent Polarity: Polar solvents (e.g., acetone) favor SN1 mechanisms, enhancing chloride formation.

- Temperature Control: Reactions below 60°C prevent decomposition of benzyl groups.

- Catalyst Selection: AgOTf outperforms other silver salts (e.g., Ag₂O) in minimizing β-anomer formation.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. The hydrolysis of 3 is preferred industrially due to:

- Low Chromatography Dependency: Direct crystallization replaces column purification.

- Scalability: Reactions are conducted in batch reactors with reflux systems.

- Waste Reduction: Ethanol and acetone are recycled via distillation.

Challenges and Solutions

- Anomeric Mixtures: β-Chloride formation is suppressed using bulky bases (e.g., DBU) or low temperatures.

- Byproduct Formation: Excess BnCl leads to over-benzylation; stoichiometric control is critical.

- Moisture Sensitivity: Reactions require anhydrous conditions, achieved via molecular sieves or inert atmospheres.

Recent Advancements

Recent studies highlight bismuth(III) triflate (Bi(OTf)₃) as a low-toxicity alternative to silver salts. Bi(OTf)₃ catalyzes the chlorination of 2 in DCM at 0°C, yielding 1 in 70% yield with 98% α-selectivity. This method reduces metal contamination in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form glycosides.

Oxidation and Reduction: The benzyl groups can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include silyl enol ethers and silver (I) trifluoromethanesulphonate (triflate).

Oxidation: Reagents such as N-bromosuccinimide (NBS) can be used.

Major Products

Glycosides: Formed through substitution reactions.

Lactones: Formed through oxidation reactions.

Scientific Research Applications

2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of various glycosides and carbohydrate derivatives.

Biology: Used in the study of carbohydrate-protein interactions.

Medicine: Plays a role in the synthesis of pharmaceutical compounds such as Voglibose and Dapagliflozin.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride involves its ability to act as a glycosyl donor. The compound reacts with nucleophiles to form glycosidic bonds, which are crucial in the formation of glycosides. The presence of benzyl groups enhances its reactivity and stability, making it an effective intermediate in various synthetic pathways .

Comparison with Similar Compounds

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide

- Structure : Replaces the chloride leaving group with bromide.

- Reactivity : Bromide is a superior leaving group compared to chloride, leading to faster glycosylation under similar conditions. However, this increased reactivity can result in lower stereochemical control .

- Applications : Used in reactions requiring milder promoters (e.g., silver triflate at −78°C) to form triflates for high-yield glycosylations .

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Chloride

- Structure : Substitutes benzyl groups with acetyl protecting groups.

- Reactivity : Acetyl groups are less bulky, reducing steric hindrance but increasing susceptibility to hydrolysis. This compound requires careful handling under anhydrous conditions .

- Applications : Primarily used in trichloroacetimidate synthesis for glycosylation, achieving moderate yields (57%) .

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Trichloroacetimidate

- Structure : Replaces chloride with a trichloroacetimidate leaving group.

- Reactivity : Trichloroacetimidates are thermally stable and highly reactive under acidic conditions, enabling glycosylation without heavy metal promoters.

- Applications : Key in synthesizing antiviral drugs and glycoconjugates, with superior yields in glycosidic bond formation compared to chloride derivatives .

n-Hexyl-2,3,4,6-Tetra-O-benzyl-β-D-glucopyranoside

- Structure : A β-configured glycoside with an n-hexyl aglycone.

- Reactivity: Demonstrates the β-anomer’s stability in glycosylation reactions, achieving 75% yield when synthesized from the chloride precursor .

- Applications : Used to study glycosidase enzyme interactions and as a substrate analogue .

Comparative Data Table

Research Findings and Key Differences

Leaving Group Impact : Chloride derivatives require silver-based promoters (e.g., AgOTf) for activation, whereas trichloroacetimidates react under mild acidic conditions .

Steric Effects : Benzyl-protected compounds exhibit superior stability and solubility compared to acetylated analogues, which are more labile .

Anomeric Control: The α-chloride configuration favors α-products with silyl enol ethers, while β-anomers (e.g., n-hexyl glycoside) arise from specific nucleophiles or reaction conditions .

Yield and Purity : Trichloroacetimidates and bromides generally achieve higher yields (>75%) but may require stringent purification steps compared to chlorides .

Biological Activity

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl chloride is a glucosyl chloride derivative notable for its application in organic synthesis and potential biological activities. This compound features four benzyl groups attached to a D-glucopyranose core, which enhances its reactivity and selectivity in glycosylation reactions. The focus of this article is to explore the biological activity of this compound and its derivatives, highlighting their therapeutic potentials and relevant research findings.

- Molecular Formula : C34H35ClO5

- Molecular Weight : 559.1 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in chloroform; insoluble in water

The synthesis of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl chloride typically involves the selective protection of hydroxyl groups on D-glucopyranose. Common methods include:

- Bromination and Chlorination : Utilizing N-bromosuccinimide or trichloroacetonitrile to convert precursors into their chlorinated forms.

- Glycosylation Reactions : The compound acts as a glycosyl donor in reactions with various nucleophiles, facilitating the formation of glycosidic bonds crucial for carbohydrate synthesis.

Antidiabetic Potential

Research indicates that derivatives of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl chloride may play a role in modulating glycosylation processes associated with diabetes management. By influencing glucose metabolism and insulin sensitivity, these compounds could serve as potential therapeutic agents for diabetes treatment .

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective properties, particularly in relation to Alzheimer's disease. Glycosylated compounds have shown promise in inhibiting the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology. This suggests that derivatives may help mitigate neurodegeneration through modulation of glycosylation pathways .

Antiviral and Antimicrobial Activities

Several studies have explored the antiviral properties of glucosides derived from 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl chloride. These compounds have demonstrated activity against viruses by inhibiting glycoprotein processing essential for viral replication. Additionally, some derivatives exhibit antibacterial properties by disrupting bacterial cell wall biosynthesis .

Case Studies

Q & A

Q. What is the standard synthesis protocol for 2,3,4,6-Tetra-<i>O</i>-benzyl-α-D-glucopyranosyl chloride, and how is purity optimized?

The compound is typically synthesized via selective benzylation of glucose hydroxyl groups, followed by activation of the anomeric position with a chlorinating agent (e.g., HCl in a non-aqueous solvent). Critical steps include controlling reaction temperature to prevent premature glycosylation and using anhydrous conditions to avoid hydrolysis. Purification is achieved via column chromatography with gradients of ethyl acetate/hexane (e.g., 2:8 ratio), yielding >75% purity for β-anomer derivatives . Optimization involves monitoring reaction progress by TLC and ensuring stoichiometric excess of benzylating agents to minimize incomplete protection.

Q. How is this compound applied in glycosylation reactions to construct oligosaccharides?

As a glycosyl donor, the benzyl-protected glucopyranosyl chloride participates in Koenigs-Knorr-type reactions. Its benzyl groups enhance stability during glycosylation, while the chloride leaving group facilitates nucleophilic displacement by alcohol acceptors. For example, coupling with <i>n</i>-hexanol under BF3·Et2O catalysis yields alkyl glucopyranosides with β-selectivity, crucial for synthesizing glycosides with defined stereochemistry . The reaction requires inert atmospheres (argon/nitrogen) to prevent decomposition of the donor.

Advanced Research Questions

Q. What factors govern anomeric selectivity when using this donor in glycosylation, and how can α/β ratios be controlled?

Anomeric selectivity depends on the protecting group pattern, solvent polarity, and catalyst choice. Benzyl groups at C2, C3, C4, and C6 positions create steric hindrance that favors β-selectivity via neighboring-group participation. However, α-selectivity can emerge in polar aprotic solvents (e.g., dichloromethane) with Lewis acids like AgOTf, which stabilize oxocarbenium ion intermediates. Advanced studies use <sup>1</sup>H NMR and kinetic isotopic effect (KIE) analyses to track transition states, revealing that bulky benzyl groups disfavor axial attack (α-pathway) .

Q. How do competing side reactions (e.g., hydrolysis, aglycone transfer) impact glycosylation efficiency, and what mitigation strategies exist?

Hydrolysis of the glycosyl chloride occurs in the presence of moisture, generating unreactive hemiacetal byproducts. This is mitigated by rigorous drying of solvents and molecular sieves. Aglycone transfer (e.g., benzyl group migration) is observed under prolonged reaction times or elevated temperatures, leading to regioisomeric impurities. Kinetic studies show that low temperatures (0–5°C) and short reaction durations (<2 hours) suppress these side reactions. Post-reaction quenching with aqueous NaHCO3 and rapid purification via flash chromatography further enhance product integrity .

Q. What analytical techniques are critical for characterizing intermediates and final products in syntheses involving this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm benzyl group integration (δ 7.2–7.4 ppm for aromatic protons) and anomeric configuration (α: δ 5.8–6.2 ppm; β: δ 4.5–4.8 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+Na]<sup>+</sup> for C34H36ClO6Na<sup>+</sup>, <i>m/z</i> 685.03).

- Polarimetry : Optical rotation ([α]D<sup>25</sup>) distinguishes α- vs. β-anomers (e.g., α-anomer: +150° to +170° in CHCl3).

- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Methodological Challenges and Solutions

Q. How can regioselective deprotection of benzyl groups be achieved post-glycosylation to enable further functionalization?

Benzyl groups are typically removed via hydrogenolysis (H2/Pd-C) or Birch reduction (Na/NH3). However, regioselective deprotection requires orthogonal protecting groups. For example, combining benzyl with acetyl or tert-butyldimethylsilyl (TBS) groups allows sequential removal: acetyl groups are cleaved with NH3/MeOH, while TBS is removed with TBAF. This strategy is critical for synthesizing branched oligosaccharides .

Q. What role does this compound play in mechanistic studies of glycosyltransferase enzymes?

As a stable glycosyl donor analog, it mimics natural substrates (e.g., UDP-glucose) in enzyme inhibition assays. Radiolabeled derivatives (<sup>3</sup>H or <sup>14</sup>C) track transferase activity, while kinetic isotope effects (KIEs) using <sup>18</sup>O-labeled chloride probe transition-state structures. These studies reveal how enzymes stabilize oxocarbenium intermediates, informing inhibitor design for glycosylation-related diseases .

Data Contradictions and Resolution

Q. Discrepancies in reported glycosylation yields: How do solvent and catalyst choices reconcile conflicting data?

Yields vary widely (50–95%) across studies due to solvent polarity (e.g., CH2Cl2 vs. toluene) and catalyst activity (BF3·Et2O vs. TMSOTf). Polar solvents stabilize ion pairs, enhancing reactivity but risking hydrolysis. Meta-analyses show that BF3·Et2O in CH2Cl2 at −20°C maximizes β-selectivity (≥80%) for primary alcohols, while TMSOTf in toluene favors secondary acceptors .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.